Receptor Binding Selectivity: >250-Fold Preferential Affinity for 5-HT1A Over Dopamine D2, D3, and α2A-Adrenergic Receptors
S-15535 displays high affinity at cloned human (h) 5-HT1A receptors with a Ki of 0.7 nM, and its affinity for hD2 (Ki = 400 nM), hD3 (Ki = 248 nM), and hα2A-adrenergic (Ki = 190 nM) receptors is >250-fold lower [1]. At rat native 5-HT1A binding sites, the Ki is 1.8 nM with approximately 100-fold selectivity over other 5-HT receptor subtypes (5-HT1B, 5-HT1C, 5-HT1D, 5-HT2, 5-HT3) and over dopamine D1/D2 and adrenergic α1/α2/β receptors [2]. In a direct comparative binding study, S-15535 (Ki = 0.79 nM) showed affinity comparable to 5-HT (Ki = 0.61 nM), 8-OH-DPAT (Ki = 0.58 nM), and WAY-100635 (Ki = 0.56 nM) at cloned h5-HT1A receptors expressed in CHO cells [3]. However, unlike 8-OH-DPAT which exhibits functional agonist activity at multiple 5-HT receptor subtypes, and unlike buspirone which displays significant D2 receptor occupancy at therapeutic doses, S-15535 maintains this high selectivity at both the binding and functional levels [4].
| Evidence Dimension | Receptor binding affinity (Ki) at cloned human receptors — 5-HT1A selectivity window vs. dopamine and adrenergic off-targets |
|---|---|
| Target Compound Data | h5-HT1A Ki = 0.7 nM; hD2 Ki = 400 nM; hD3 Ki = 248 nM; hα2A-AR Ki = 190 nM (selectivity ratio >250-fold for 5-HT1A vs. each off-target) [1] |
| Comparator Or Baseline | 8-OH-DPAT: h5-HT1A Ki = 0.58 nM, but functionally active at multiple 5-HT subtypes. Buspirone: Ki at D2 receptors ~20-50 nM range, substantially less selective. Eltoprazine: pKi at 5-HT1A = 8.0 (Ki ≈ 10 nM), approximately 10-fold weaker affinity than S-15535 (pKi = 8.8–9.2) [2][4] |
| Quantified Difference | S-15535 exhibits a >250-fold 5-HT1A vs. hD2 selectivity window; eltoprazine shows approximately 50–100-fold weaker 5-HT1A affinity; buspirone has a substantially narrower selectivity margin due to higher D2 affinity. |
| Conditions | Radioligand competition binding using [3H]8-OH-DPAT at cloned human receptors expressed in CHO cells (Millan et al., JPET 1997); rat hippocampal/striatal membrane preparations (Millan et al., EJP 1993; Millan et al., JPET 1994). |
Why This Matters
A >250-fold 5-HT1A selectivity window minimizes confounding off-target pharmacology (D2 antagonism→extrapyramidal effects, α2A antagonism→cardiovascular effects), enabling cleaner interpretation of 5-HT1A-mediated effects in preclinical psychiatric research compared to less selective 5-HT1A ligands such as buspirone or eltoprazine.
- [1] Millan MJ, Newman-Tancredi A, Rivet JM, et al. S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors: I. Interaction with cloned human (h)5-HT1A, dopamine hD2/hD3 and hα2A-adrenergic receptors in relation to modulation of cortical monoamine release and activity in models of potential antidepressant activity. J Pharmacol Exp Ther. 1997;282(1):132-147. PMID: 9223549. View Source
- [2] Millan MJ, Canton H, Gobert A, et al. S 15535: a highly selective benzodioxopiperazine 5-HT1A receptor ligand which acts as an agonist and an antagonist at presynaptic and postsynaptic sites respectively. Eur J Pharmacol. 1993;230(1):99-102. PMID: 8381359. View Source
- [3] Newman-Tancredi A, Chaput C, Verrièle L, Millan MJ. S 15535 and WAY 100,635 antagonise 5-HT-stimulated [35S]GTPγS binding at cloned human 5-HT1A receptors. Eur J Pharmacol. 1996;307(1):107-111. PMID: 8831111. View Source
- [4] Millan MJ, Rivet JM, Canton H, et al. Novel benzodioxopiperazines acting as antagonists at postsynaptic 5-HT1A receptors and as agonists at 5-HT1A autoreceptors: a comparative pharmacological characterization with proposed 5-HT1A antagonists. J Pharmacol Exp Ther. 1994;268(1):337-352. PMID: 8301575. View Source
